molecular formula C5H10N2O4 B1345633 2,2-Dimethyl-1,3-dinitropropane CAS No. 762-98-1

2,2-Dimethyl-1,3-dinitropropane

Cat. No.: B1345633
CAS No.: 762-98-1
M. Wt: 162.14 g/mol
InChI Key: IHFMWDOLRBNYBN-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Dinitroalkanes

The study of dinitroalkanes is rooted in the broader history of nitroalkane chemistry, with the Henry reaction, or nitroaldol reaction, being a fundamental C-C bond-forming reaction. acs.org This reaction, involving the addition of a nitroalkane to an aldehyde or ketone, laid the groundwork for synthesizing more complex nitro compounds. Early in the 20th century, investigations into related condensation reactions were already underway. For instance, the amino acid-catalyzed Knoevenagel condensation between acetone (B3395972) and ethyl cyanoacetate (B8463686) was studied, providing precedence for using organic catalysts in these types of transformations. rsc.org

The mid-20th century saw a growing interest in nitro-containing compounds for their potential applications. Patents from this era detail the synthesis of related structures like 2,2-dinitro-1,3-propanediol, highlighting its value as a precursor for producing nitro-containing polymers and explosives. google.com The need for high-purity dinitro compounds for polymerization spurred the development of improved synthesis methods. google.com These early efforts to synthesize and purify dinitroalkanes and their derivatives were crucial for their eventual use in a wider range of organic syntheses and materials science applications. google.comgoogle.com More recent research has continued to build on this foundation, exploring cascade reactions to synthesize dinitroalkanes from aliphatic aldehydes and nitromethane (B149229) in aqueous buffer solutions. rsc.org

Significance within Organic Synthesis and Materials Science

The importance of 2,2-dimethyl-1,3-dinitropropane in modern research stems from its utility as a building block in both organic synthesis and the development of new materials.

In organic synthesis , the compound is a valuable intermediate. The electron-withdrawing nature of its nitro groups allows it to function as a carbanion source, making it useful in reactions like the Michael addition. It has been identified as an intermediate in the synthesis of cyclopenta[b]pyridines and is known to stabilize synthons used in creating cyclopentane (B165970) rings. cymitquimica.com

A significant synthetic application involves the reduction of its nitro groups to form amines. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or nickel, converts this compound into 2,2-dimethyl-1,3-propanediamine (B1293695). sigmaaldrich.com This resulting diamine is a highly useful monomer in polymer chemistry, serving as a key component in the production of high-performance polyamides and polyurethanes, lending them enhanced mechanical strength and thermal stability. sigmaaldrich.com

In materials science , the derivatives of dinitroalkanes are of particular interest. While this compound itself is primarily an intermediate, related dinitrate compounds have been explored for their energetic properties. For example, 2,2-dinitropropane-1,3-dinitrate, synthesized from the corresponding diol, was identified as a powerful compound with enough oxygen for complete combustion, making it potentially useful in propellant systems. google.com Furthermore, compounds like 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) have been studied as energetic plasticizers for solid propellants, valued for their high oxygen balance and ability to lower the glass transition temperature of polymers. researchgate.net The foundational structure provided by dinitroalkanes is thus critical for developing advanced materials with tailored energetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dinitropropane
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InChI

InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFMWDOLRBNYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+](=O)[O-])C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227061
Record name 2,2-Dimethyl-1,3-dinitro-propane
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Molecular Weight

162.14 g/mol
Source PubChem
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CAS No.

762-98-1
Record name 2,2-Dimethyl-1,3-dinitro-propane
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Record name 1,2-dimethylpropane
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Record name 2,2-Dimethyl-1,3-dinitro-propane
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Record name 2,2-Dimethyl-1,3-dinitropropane
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Synthetic Methodologies for 2,2 Dimethyl 1,3 Dinitropropane

Established Synthetic Pathways and Optimizations

Traditional methods for synthesizing dinitroalkanes often rely on forcing conditions, high concentrations of substrates, and significant catalyst loadings. rsc.org These established routes typically involve multiple, distinct steps with the isolation of intermediates. rsc.orgchemrxiv.org

Multi-step Preparations and Reaction Conditions

A common method for preparing 2,2-dimethyl-1,3-dinitropropane involves a multi-step synthesis that begins with acetone (B3395972) and nitromethane (B149229). This process is characterized by the sequential formation of intermediates leading to the final dinitro compound.

The general synthetic pathway proceeds as follows:

Intermediate Formation : Acetone reacts with nitromethane under controlled conditions to produce a nitroalkane intermediate.

Second Nitration : The intermediate undergoes a subsequent nitration or other functionalization to introduce the second nitro group, yielding this compound.

A related multi-step synthesis has been described for producing the highly pure diol, 2,2-dinitro-1,3-propanediol, from 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane. google.com This process involves reacting the dioxane derivative with a base, followed by treatment with a nitrite (B80452) salt in the presence of silver nitrate (B79036), and finally, acid hydrolysis to yield the desired dinitrated product. google.com

MethodStarting MaterialsCatalysts/ConditionsYield/SelectivityAdvantages
Multi-step from AcetoneAcetone, NitromethaneAcid/base catalysis, mild heatingModerate to highUtilizes readily available reagents

Table 1: Summary of a multi-step preparation method for this compound. Data sourced from research findings.

One-Pot Synthetic Approaches for Dinitroalkanes

For dinitroalkanes, a prominent one-pot approach is the tandem Henry/Michael cascade reaction. rsc.org This sequence involves an aldehyde and an excess of a nitroalkane undergoing a Henry reaction, followed by dehydration and a subsequent Michael addition. rsc.org Basic catalysts are typically required to activate the nitroalkane. rsc.org Researchers have developed a one-pot, three-step cascade reaction that synthesizes dinitroalkanes from aliphatic aldehydes under mild, aqueous conditions (pH 7.4, room temperature). rsc.org This method can also be extended to start from alcohol substrates by incorporating a biocatalyzed oxidation step. rsc.orgchemrxiv.org

ReactionSubstratesCatalyst SystemKey FeatureYield
Henry/Michael CascadeAliphatic Aldehydes, NitromethanePhosphate buffer, Lysine (B10760008)Mild, aqueous conditionsUp to 71%
Oxidation/Henry/Michael CascadeAlcohols (C4-C5), NitromethaneAlcohol oxidase, Phosphate buffer, LysineConverts alcohols directly to dinitroalkanesUp to 71%

Table 2: Overview of one-pot synthetic approaches for 1,3-dinitroalkanes. Yields are reported for specific model systems like the conversion of 1-butanol (B46404) to 3-(nitromethyl)hexane. rsc.orgrsc.org

Reduction of Related Dinitropropane Derivatives

The nitro groups within this compound are susceptible to chemical reduction. Hydrogenation of these nitro groups leads to the formation of the corresponding amines. This transformation is typically accomplished using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or nickel. This reaction is a key transformation of the title compound rather than a synthesis of it.

Advanced Synthetic Strategies

Advanced strategies in the synthesis of dinitroalkanes focus on improving efficiency, selectivity, and environmental footprint through the use of sophisticated catalytic systems and stereoselective methods.

Catalytic Processes in Dinitroalkane Synthesis

Catalysis is central to modern methods for synthesizing dinitroalkanes, enabling reactions under milder conditions and with greater control. rsc.org Both biocatalysis and organocatalysis have been successfully combined in single-flask processes. chemrxiv.orgchemrxiv.org

Key catalytic systems include:

Organocatalysis : The amino acid lysine has been effectively used to catalyze the Henry/Michael cascade in aqueous buffer. rsc.orgrsc.org

Biocatalysis : Alcohol oxidase serves as a biocatalyst to oxidize alcohols to aldehydes, which can then enter the dinitroalkane synthesis cascade. chemrxiv.orgchemrxiv.org This allows for the use of abundant and potentially renewable alcohol feedstocks. rsc.org

Metal-Based Catalysis : Traditional methods have often employed metal-based catalysts like Al2O3. rsc.org More recent developments include nickel catalytic systems for the one-pot preparation of 1,3-dinitroalkanes from aromatic aldehydes and nitromethane, achieving moderate to high yields under mild conditions. researchgate.net

Buffer-Catalyzed Reactions : Phosphate buffer has been shown to catalyze both the Henry reaction and the Michael addition of nitroalkanes to nitroalkenes in aqueous conditions, avoiding the need for harsh basic conditions or metal catalysts. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule without stereocenters, the principles of stereoselective synthesis are highly relevant for the broader class of substituted dinitroalkanes and related compounds. Advanced methods allow for the precise control of stereochemistry in more complex molecules. nih.govrsc.org

Examples of stereoselective approaches in related syntheses include:

Nitro-Mannich Reaction : The aza-Henry (nitro-Mannich) reaction, which combines a nitroalkane and an imine to form a β-nitroamine, has been developed into highly stereoselective versions using chiral catalysts. nih.gov For instance, nickel-complexed chiral ligands have been used to achieve yields of up to 99% with 95% enantiomeric excess (ee) in certain reactions. nih.gov

Alkylation of β-Alkoxy Aldehydes : The diastereodivergent synthesis of optically active syn- and anti-1,3-diols has been achieved through the catalytic alkylation of a β-alkoxy aldehyde with dialkylzinc reagents, employing chiral catalysts to control the stereochemical outcome. rsc.org

Amine Addition to Nitroalkenes : An efficient route for preparing substituted N-heterocycles involves the addition of amines to nitroalkenes, which can proceed with excellent stereoselectivities (up to 99:1 diastereomeric ratio). nih.gov

These advanced strategies highlight the sophisticated control that can be achieved in modern organic synthesis, enabling the creation of complex molecular architectures with defined stereochemistry. youtube.com

Green Chemistry Approaches in 1,3-Dinitroalkane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitro compounds, aiming to reduce environmental impact and improve safety and efficiency. For the synthesis of 1,3-dinitroalkanes, several innovative and sustainable methodologies have been developed. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and one-pot cascade reactions that minimize waste and energy consumption.

One prominent green strategy is the use of water as a reaction medium. Research has demonstrated that a one-pot cascade reaction to produce dinitroalkanes can be successfully performed in an aqueous buffer. psu.edu This method combines biocatalysis, using an alcohol oxidase to generate an aldehyde from an alcohol, with organocatalysis, using the amino acid lysine to catalyze the subsequent Henry and Michael reactions. psu.edu This approach not only avoids hazardous organic solvents but also operates under mild conditions of room temperature and neutral pH. Staggering the addition of the catalyst and nitromethane substrate was found to boost the yield to 71% in one study. psu.edu

The development of heterogeneous catalysts is another cornerstone of green synthesis for dinitroalkanes. Simple, inexpensive, and weak inorganic bases like potassium carbonate have been effectively used to promote both Henry and Michael reactions under solvent-free conditions. researchgate.net This method offers good yields and great applicability with a variety of substrates while simplifying product purification, as the solid catalyst can be easily filtered off. researchgate.net Similarly, silica-supported aluminium chloride has been employed as an efficient and recyclable catalyst for Michael additions in the absence of a solvent.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate highly enantioselective Michael additions to nitroalkenes, providing access to optically active 1,3-dinitro compounds. organic-chemistry.orgnih.gov These reactions are often performed under mild conditions with low catalyst loadings. Furthermore, mechanochemical activation, such as ball milling, has been utilized to conduct these reactions without any solvent, reducing waste and sometimes improving reaction rates.

The following table provides a comparative overview of various green chemistry approaches for the synthesis of 1,3-dinitroalkanes.

Table 2: Comparison of Green Synthetic Approaches for 1,3-Dinitroalkanes

MethodologyCatalyst/PromoterSolvent/ConditionsKey Green FeaturesReported YieldsReference
Biocatalytic/Organocatalytic CascadeAlcohol Oxidase / LysineAqueous Buffer (pH 7.4)Water as solvent, biodegradable catalysts, one-pot cascade, mild conditions.Up to 71% psu.edu
Heterogeneous CatalysisPotassium Carbonate (K₂CO₃)Solvent-freeNo organic solvent, simple and cheap catalyst, easy work-up.Satisfactory to good researchgate.net
Heterogeneous CatalysisSilica-supported Aluminium ChlorideSolvent-freeRecyclable catalyst, solventless reaction.Excellent to quantitative cymitquimica.com
Asymmetric OrganocatalysisCinchona Alkaloid DerivativesOrganic Solvents (e.g., Toluene)Low catalyst loading, high enantioselectivity, metal-free.High yields organic-chemistry.org
MechanochemistryChiral Squaramide DerivativesSolvent-free (Ball Milling)Avoids bulk solvents, energy-efficient, short reaction times.Good conversions cymitquimica.com
Natural Amino Acid CatalysisL-cysteineAqueous EthanolNatural, biodegradable catalyst, predominantly aqueous medium.Good yields organic-chemistry.org

Reaction Mechanisms and Chemical Transformations of 2,2 Dimethyl 1,3 Dinitropropane

Nucleophilic Reactivity and Carbanion Chemistry

The electron-withdrawing properties of the nitro groups in 2,2-dimethyl-1,3-dinitropropane activate the adjacent protons, making it a valuable nucleophilic donor in several carbon-carbon bond-forming reactions.

While the focus of available research has been on the monoanion, the potential for generating a 1,3-dianion from this compound exists. The acidity of the α-hydrogens is significantly increased by the two nitro groups, facilitating deprotonation to form a carbanion (nitronate). The formation of a dianion would involve the removal of a second proton from the other α-carbon, a process that would be influenced by the electronic effects of the first anionic center and the steric hindrance of the gem-dimethyl group. The reactivity of such a dianion would be expected to be high, serving as a potent bis-nucleophile in reactions with various electrophiles, leading to the formation of more complex molecular architectures.

This compound has been demonstrated to participate in Michael-type additions, a class of conjugate addition reactions. wikipedia.org In these reactions, it serves as the Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds, which act as Michael acceptors. masterorganicchemistry.com The reaction is initiated by the deprotonation of the dinitro compound to form a nucleophilic enolate, which then attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com

Depending on the specific reactants and reaction conditions, both monoadducts and diadducts can be formed. acs.org For instance, the reaction with methyl acrylate (B77674) and acrylonitrile (B1666552) has been reported to yield exclusively monoadducts. acs.org

Table 1: Examples of Michael Addition Reactions with this compound

Michael AcceptorProduct(s)
Methyl acrylateMethyl 4,6-dinitro-5,5-dimethylhexanoate
Acrylonitrile4,6-Dinitro-5,5-dimethylhexanenitrile

This table summarizes the types of products formed from the Michael addition of this compound with different acceptors.

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by combining a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction produces β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.org this compound can act as the nitroalkane component in such reactions.

The mechanism involves the initial deprotonation of the nitroalkane at the α-carbon to create a nitronate ion. wikipedia.org This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone, and subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

In some cases, a tandem Henry reaction/Michael addition sequence can occur, leading to the one-pot synthesis of 1,3-dinitropropane (B1595356) derivatives from aromatic aldehydes. rsc.org This has been achieved using a deep eutectic solvent which acts as both the catalyst and the solvent. rsc.org

Transformation of Nitro Groups

The nitro groups of this compound are key to its chemical versatility and can be transformed into other functional groups through both oxidative and reductive pathways.

The nitro groups in this compound can be oxidized to form the corresponding nitroso or nitrate (B79036) compounds. This transformation can be achieved using various oxidizing agents. The development of cleaner, electrochemical oxidation methods is also an area of active research to avoid the use of harsh chemical oxidizers and their associated waste streams. serdp-estcp.mil For instance, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) is an energetic plasticizer synthesized through such oxidative transformations. researchgate.net

The reduction of the nitro groups in this compound leads to the formation of the corresponding amine derivatives. A variety of reducing agents and methodologies can be employed for this transformation, including metal-free reductions. organic-chemistry.org For example, the reduction of both aromatic and aliphatic nitro groups to amines can be achieved using a combination of HSiCl₃ and a tertiary amine under mild conditions. organic-chemistry.org Another approach involves the use of carbonyl iron powder in water for a more environmentally friendly reduction of aromatic nitro groups. organic-chemistry.org The resulting diamine, 2,2-dimethyl-1,3-propanediamine (B1293695), is a valuable starting material for the synthesis of various products, including dyes and plastics. google.com

Intramolecular Rearrangements and Cyclization Mechanisms

While specific information on intramolecular rearrangements of this compound is not extensively detailed in the provided search results, the broader class of 1,3-dinitroalkanes is known to participate in cyclization reactions. For instance, open-chain 1,3-dinitronate dianions can undergo oxidative cyclization to form dinitrocyclopropanes. researchgate.net This process, often facilitated by reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), typically results in the formation of the trans isomer of the dinitrocyclopropane. researchgate.net

A notable example, though not directly involving this compound, is the treatment of 2,4-dibromo-2,4-dinitropentane with the lithium salt of 2-nitropropane (B154153), which yields trans-1,2-dimethyl-1,2-dinitrocyclopropane. This reaction suggests the involvement of a halonitro nitronate intermediate in the cyclization process. researchgate.net

Furthermore, the Michael addition of nitroalkanes to nitroalkenes, which produces 1,3-dinitro compounds, can sometimes be followed by intramolecular reactions. For example, the reaction of a nitronate with a nitroalkene can lead to an intermediate that undergoes an intramolecular nucleophilic displacement of a nitrite (B80452) group, forming an isoxazoline (B3343090) oxide. msu.edu

Palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes represents another sophisticated cyclization strategy, leading to the synthesis of complex heterocyclic structures like 1H,8H-pyrrolo[3,2-g]indoles. nih.gov Although this example involves aromatic dinitro compounds, it highlights the potential for dinitro functionalities to serve as precursors for intricate ring systems.

Reaction Type Reactants Products Key Features
Oxidative Cyclization1,3-Dinitronate DianionsDinitrocyclopropanesOften yields the trans isomer.
Intramolecular Nucleophilic DisplacementNitronate and Nitroalkene IntermediateIsoxazoline OxideFollows a Michael addition.
Palladium-Catalyzed Reductive Cyclization1,4-Dialkenyl-2,3-dinitrobenzenes1H,8H-Pyrrolo[3,2-g]indolesA method for synthesizing complex heterocyclic compounds. nih.gov

Radical Mechanisms and Dinitroalkane Dianion Formation

The formation of radical dinitroalkane dianions is a significant aspect of the chemistry of dinitro compounds. In alkaline solutions (pH > 10), aci-nitroalkane anions can be rapidly nitrated by peroxynitrite to yield radical dinitrodianions. nih.gov These species, with the general formula RC(NO₂)₂²⁻, have been characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.gov The nitration is believed to occur through the trapping of nitrogen dioxide, which is formed from the homolysis of the carbon dioxide adduct of peroxynitrite, by the aci-nitroalkane anion. nih.gov

These radical dinitrodianions are susceptible to oxidation in the presence of air, leading to the formation of the corresponding monoanions. nih.gov This oxidation can be monitored by observing the increase in UV/vis absorption around 380 nm. nih.gov This method of generating geminal dinitroalkanes via radical dianions showcases a unique pathway for their synthesis. nih.gov

The formation of dinitroalkane dianions is also a key step in certain cyclization reactions. As mentioned previously, open-chain 1,3-dinitronate dianions are the precursors for the oxidative cyclization to dinitrocyclopropanes. researchgate.net

Species Formation Method Key Characteristics Subsequent Reactions
Radical Dinitrodianions (RC(NO₂)₂²⁻)Nitration of aci-nitroalkane anions by peroxynitrite in alkaline solution. nih.govCharacterized by EPR spectroscopy. nih.govOxidation in air to form monoanions. nih.gov
1,3-Dinitronate DianionsTreatment of 1,3-dinitroalkanes with a strong base.Precursors for oxidative cyclization. researchgate.netOxidative cyclization with iodine to form dinitrocyclopropanes. researchgate.net

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are crucial for confirming the identity and purity of 2,2-dimethyl-1,3-dinitropropane. These techniques provide insights into the molecular framework and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴/¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

Due to the molecule's symmetry, a simplified NMR spectrum is expected. The two gem-dimethyl groups are chemically equivalent, as are the two methylene (B1212753) (-CH2-) groups attached to the nitro functions. This equivalence would result in a ¹H NMR spectrum showing two distinct signals: a singlet for the six protons of the methyl groups and a singlet for the four protons of the methylene groups.

Similarly, the ¹³C NMR spectrum would be expected to exhibit three signals corresponding to the quaternary carbon, the two equivalent methyl carbons, and the two equivalent methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CH₃)~1.0-1.5Singlet
¹H (CH₂)~4.0-4.5Singlet
¹³C (C(CH₃)₂)~35-45Singlet
¹³C (CH₃)~20-30Singlet
¹³C (CH₂)~70-80Singlet

Note: These are estimated values and can vary based on solvent and experimental conditions.

Further characterization by ¹⁴N or ¹⁵N NMR would directly probe the electronic environment of the nitro groups, providing valuable data on the nitrogen atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent vibrational bands would be associated with the nitro groups.

The key vibrational modes to be observed would include:

Asymmetric and symmetric stretching of the N-O bonds in the nitro group, which are typically strong in the IR spectrum.

C-H stretching and bending vibrations of the methyl and methylene groups.

C-N stretching vibrations.

Skeletal vibrations of the carbon framework.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations that might be weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NO₂Asymmetric Stretch~1550
-NO₂Symmetric Stretch~1380
C-H (sp³)Stretch~2870-2960
C-HBend~1365-1470
C-NStretch~850-920

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight of 162.14 g/mol .

The fragmentation of the molecular ion would likely involve the loss of the nitro groups (NO₂) or cleavage of the carbon-carbon bonds. Analysis of the resulting fragment ions helps to piece together the molecular structure and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, further confirming its elemental composition.

X-ray Crystallography for Solid-State Structure Elucidation

To date, the single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, this technique would be the definitive method for determining its three-dimensional structure in the solid state.

If suitable crystals could be grown, X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. A study on the related compound, 2,2-dimethylpropane-1,3-diaminium dichloride, has demonstrated the utility of this technique in understanding the solid-state arrangement of similar molecular frameworks. mdpi.com

Conformational Analysis and Molecular Topology

The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bonds. Theoretical conformational analysis can predict the most stable arrangement of the atoms in the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These calculations have been instrumental in elucidating the characteristics of nitroalkanes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of nitro compounds due to its balance of accuracy and computational cost. DFT methods are used to determine the structures and thermochemistry of various molecules. For instance, DFT calculations have been employed to study nitro-substituted diborane (B8814927) molecules to assess their potential as high-energy materials. youtube.com The B3LYP density functional method is a popular choice for such studies. youtube.com

In the context of understanding reaction mechanisms, DFT calculations are invaluable. For example, in the study of the electroreduction of dinitrobenzene, quantum chemical calculations helped to elucidate the transformation of the nitro groups. researchgate.net Furthermore, DFT has been used to investigate the reaction mechanism and stereospecificity of enzymes that act on related nitrogen-containing compounds. rsc.org

While specific DFT studies on 2,2-Dimethyl-1,3-dinitropropane are not widely available in the public domain, the methodologies applied to similar molecules provide a clear framework for how such an analysis would be conducted. This would involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.

Calculation of Energetic Parameters (e.g., Heats of Formation)

A critical aspect of studying energetic materials is the determination of their energetic parameters, such as the heat of formation. Computational methods provide a reliable way to estimate these values. The heat of formation of a compound is the enthalpy change when one mole of the compound is formed from its elements in their most stable states. researchgate.net

For energetic materials like 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), a compound structurally related to this compound, understanding its energetic properties is crucial for its application as an energetic plasticizer. researchgate.net Computational studies on such molecules often involve calculating the heat of formation to predict their performance and stability.

CompoundMethodCalculated Heat of Formation (kJ/mol)
Nitro-substituted diboranesB3LYPVaries with nitro content
2,2-dinitro-1,3-bis-nitrooxy-propane (NPN)Not SpecifiedNot Publicly Available

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes a molecule can adopt.

A conformational analysis of the closely related 2,2-dimethylpropane-1,3-diaminium cation has been performed using quantum chemical calculations. mdpi.com This study revealed that the anti-anti-conformation is the global minimum on the potential energy surface. mdpi.com The rotation of the functional groups (amino groups in this case) around the carbon-carbon bonds leads to various staggered and eclipsed conformations with different energy levels. mdpi.com

The following table summarizes the key conformations and their energetic relationship for the 2,2-dimethylpropane-1,3-diaminium cation, which serves as a model for the kind of analysis that would be applied to this compound.

ConformationDihedral Angle (Θ)Energy State
synMaximum
gauche+60°Minimum
anti180°Minimum
gauche-60° (+300°)Minimum
eclipsed+120°Maximum
eclipsed-120° (+240°)Maximum

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving nitroalkanes. These compounds can undergo various reactions such as Michael additions, and understanding the step-by-step process is essential for controlling the synthesis of desired products.

For example, computational studies have been used to investigate the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines, which are related to nitro compounds in their electronic structure. researchgate.net These studies can reveal the transition states and intermediates of a reaction, providing a detailed picture of the reaction pathway. researchgate.net Similarly, the mechanism of dinitroalkane synthesis through cascade reactions has been a subject of study. rsc.org

While a specific computational study on the reaction mechanism of this compound is not prominently featured in the literature, the general approach would involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions can be enhanced by using scaling factors derived from comparing calculated and experimental data for a set of known compounds. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.govresearchgate.net

The following table provides an example of the kind of data generated in the computational prediction of spectroscopic properties, using general information for nitroalkanes as a reference.

Spectroscopic PropertyComputational MethodTypical Information Obtained
¹H and ¹³C NMR Chemical ShiftsDFT/GIAOPredicted chemical shifts for each nucleus
IR Vibrational FrequenciesDFTPredicted frequencies and intensities of vibrational modes
UV-Vis Absorption MaximaTD-DFTPredicted wavelengths of maximum absorption

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Diamine Analogues (e.g., 2,2-Dimethylpropane-1,3-diamine)

A primary application of 2,2-dimethyl-1,3-dinitropropane is its role as a precursor for the synthesis of 2,2-dimethylpropane-1,3-diamine. mdpi.comgoogle.com This transformation is typically achieved through the reduction of the two nitro groups to amino groups. The resulting diamine, also known as neopentanediamine, is a valuable intermediate in the production of polyurethanes and polyamides. google.comgoogle.comsigmaaldrich.com

The reduction process, a critical step in converting the dinitro compound to its diamine analogue, is generally accomplished via catalytic hydrogenation. google.com This method involves reacting this compound with hydrogen gas in the presence of a metal catalyst.

Key Research Findings on Diamine Synthesis:

Catalysts: Common catalysts for this hydrogenation include palladium on carbon (Pd/C) or nickel-based catalysts. google.com

Reaction Pathway: The synthesis route often starts with the reaction of acetone (B3395972) and nitromethane (B149229) to produce the this compound intermediate, which is then hydrogenated to yield the final diamine product. google.com

Yields: The hydrogenation of the dinitro compound is reported to proceed with high selectivity, achieving yields of up to 80%. An alternative industrial process for producing the diamine from neopentyl glycol also exists, but the dinitropropane route remains a significant method of synthesis. google.com

The diamine product, 2,2-dimethylpropane-1,3-diamine, is noted for its ability to form stable complexes with transition metals and can be used as a bridging ligand in the formation of metal-organic frameworks. mdpi.com

Table 1: Catalytic Reduction of this compound

ReactantPrimary ProductTypical CatalystsReaction TypeReported Selectivity
This compound2,2-Dimethylpropane-1,3-diaminePalladium on Carbon (Pd/C), Nickel (Ni)Catalytic Hydrogenation (Reduction)Up to 80%

Building Block for Complex Cyclic Systems

The chemical reactivity of this compound makes it a strategic starting material for constructing complex carbocyclic and bicyclic structures. The generation of a 1,3-dianion from the dinitropropane allows it to react with various electrophiles to form new ring systems. researchgate.net

Research has demonstrated the successful use of this compound in the stereospecific synthesis of fused cyclopentane (B165970) derivatives. researchgate.net This is achieved through a reaction sequence involving a Michael addition followed by an intramolecular nucleophilic substitution.

In a notable example, this compound reacts with α-halo levoglucosenone (B1675106) derivatives. The process begins with the generation of a 1,3-dianion from the dinitropropane, which then attacks the levoglucosenone system. researchgate.net This leads to the formation of a five-membered ring fused to the original carbohydrate-derived structure. researchgate.net The reaction proceeds with high stereospecificity, and the configuration of the newly formed asymmetric centers has been confirmed using NMR spectroscopy. researchgate.net

Table 2: Synthesis of Fused Cyclopentene (B43876) from Levoglucosenone Derivatives

ReactantsReaction TypeKey IntermediateProductReported Yield
α-Iodo levoglucosenone derivative, this compoundMichael reaction, Nucleophilic substitution1,3-dianion of dinitropropaneFused cyclopentene derivative82%
α-Bromo levoglucosenone derivative, this compoundMichael reaction, Nucleophilic substitution1,3-dianion of dinitropropaneFused cyclopentene derivative67%

The utility of this compound extends to the creation of other polyfunctionalized cyclic systems. By reacting with different α,ω-dinitroalkanes and α-halocyclenones, it serves as a key component in cyclopentaannulation reactions—the formation of a five-membered ring onto an existing structure. researchgate.net Procedures have been developed for fusing a cyclopentane ring to molecules like 2-iodocyclopent-2-en-1-one and 2-iodocyclohex-2-en-1-one (B1246760) using this dinitroalkane. researchgate.net These reactions underscore the compound's role in building complex molecular architectures from simpler, readily available chiral synthons. researchgate.net

Synthesis of Pharmaceutically Relevant Molecules and Bioactive Compounds

While direct applications of this compound in pharmaceuticals are not extensively documented, its derivatives are of significant interest. The reduction to 2,2-dimethylpropane-1,3-diamine provides a precursor for compounds with potential biological activity. mdpi.comgoogle.com Diamine structures are fundamental in medicinal chemistry and are incorporated into various therapeutic agents. Aminoaldehydes derived from the neopentyl (2,2-dimethylpropyl) structure are valuable intermediates for manufacturing pharmaceuticals. google.com

Furthermore, related nitro compounds have shown bioactivity. For instance, 2-(hydroxymethyl)-2-nitro-1,3-propanediol has been identified as a microbicidal agent. mdpi.com The nitro group itself is a critical functional group in some bioactive molecules, where it can be reduced to form reactive intermediates that interact with biological targets.

Derivatization for Functional Group Transformations

The nitro groups of this compound are prime sites for functional group transformations, which significantly enhances its synthetic utility. The conversion of nitroalkanes into other functional groups is a key strategy in organic synthesis.

The most prominent transformation is the reduction of the nitro groups to primary amines, as detailed in the synthesis of 2,2-dimethylpropane-1,3-diamine. google.com This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Beyond reduction to amines, the nitro groups can theoretically undergo other transformations common to nitroalkanes:

Oxidation: Under controlled conditions, the nitro groups could be oxidized to other nitrogen-containing functionalities.

Substitution: The nitro groups can potentially be replaced by other functional groups through nucleophilic substitution reactions under specific conditions.

These transformations allow chemists to leverage this compound as a versatile starting point, introducing amino groups or other functionalities into a neopentyl scaffold for further synthetic elaboration.

Applications in Materials Science

Precursor for Energetic Materials Development

The compound serves as a crucial starting point for the synthesis of more complex molecules with high energy content. Its dinitro functionality and stable dimethylpropane backbone allow for controlled chemical modifications to produce a new generation of energetic materials.

2,2-Dimethyl-1,3-dinitropropane is a foundational molecule for creating advanced polynitro compounds and energetic plasticizers, which are vital for improving the performance and processing of propellants and explosives. A key intermediate in this process is 2,2-dinitropropane-1,3-diol (B1619563) (DNPD), which can be derived from related structures like 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane. google.com

Researchers have successfully synthesized various carboxylic acid derivatives of DNPD using acyl chlorides from acetic, propionic, and butyric acids to evaluate their potential as energetic plasticizers. researchgate.net One notable derivative, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), is synthesized from related precursors and stands out as a promising energetic plasticizer. researchgate.netmdpi.com The synthesis of these compounds often involves multi-step procedures starting from readily available chemicals like nitroisobutylglycerol, which can be modified to produce compounds such as NPN. mdpi.com Another synthesized derivative is 2,2-dinitropropyl trifluoropropanoate (DNPTFP), which has been investigated for its plasticizing effects. jlu.edu.cn These syntheses demonstrate the versatility of the dinitropropane framework in creating tailored energetic molecules.

The derivatives of this compound exhibit a range of compelling energetic properties. The energetic potential and physical stability of these newly synthesized compounds are rigorously tested. For instance, the energetic properties of DNPD derivatives were calculated using computational codes, and their physical stability was assessed with standard impact (BAM drop hammer) and friction tests. researchgate.net

A particularly promising derivative, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), possesses a high oxygen balance of +12.5%, making it highly attractive for use in solid propellants. researchgate.net The investigation into its thermal properties revealed a very low glass transition temperature of -81.5 °C. researchgate.net Similarly, 2,2-dinitropropyl trifluoropropanoate (DNPTFP) shows good thermal properties and insensitive mechanical sensitivities, with an impact sensitivity (H50) of 125.9 cm and a friction sensitivity of 0%. jlu.edu.cn

The table below summarizes the energetic and physical properties of selected derivatives, highlighting their potential compared to established energetic materials.

Compound/Derivative NamePropertyValueSource
2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) Oxygen Balance+12.5% researchgate.net
Glass Transition Temperature (Tg)-81.5 °C researchgate.net
2,2-dinitropropyl trifluoropropanoate (DNPTFP) Impact Sensitivity (H50)125.9 cm jlu.edu.cn
Friction Sensitivity0% jlu.edu.cn
Carboxylic acid derivatives of 2,2-dinitropropane-1,3-diol Mechanical Sensitivity (Impact)>40 J researchgate.net

Integration into Polymer Systems

Energetic plasticizers derived from the this compound structure are crucial for modifying the properties of energetic polymer binders used in solid propellants and polymer-bonded explosives. These plasticizers enhance the mechanical flexibility, reduce processing viscosity, and lower the glass transition temperature (Tg) of the polymer matrix.

Studies have demonstrated the successful integration of these derivatives into polymer systems. Propionyl-based compounds derived from 2,2-dinitropropane-1,3-diol were mixed with glycidyl (B131873) azide (B81097) polymer (GAP) and poly(3-nitratomethyl-3-methyloxetan) (polyNIMMO). researchgate.net The results showed a significant plasticizing effect, comparable to the widely used plasticizer N-butyl nitratoethylnitramine (BuNENA). researchgate.net

Specifically, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) has been shown to effectively lower both the glass transition temperature and the viscosity of uncured PolyNIMMO, with a plasticizing effect similar to that of BuNENA. researchgate.net Furthermore, 2,2-dinitropropyl trifluoropropanoate (DNPTFP) exhibits good miscibility with glycidyl azide polymer (GAP) and demonstrates a notable ability to adjust the viscosity and Tg of GAP-based systems. jlu.edu.cn This indicates its potential for use in advanced GAP-based explosives and propellants. jlu.edu.cn The integration of these dinitropropane derivatives improves the processability and low-temperature performance of energetic polymer formulations. researchgate.netresearchgate.net

The table below details the compatibility and effects of these derivatives on various polymer systems.

DerivativePolymer SystemObserved EffectSource
Propionyl derivatives of 2,2-dinitropropane-1,3-diol Glycidyl Azide Polymer (GAP)Plasticizing effect in the range of BuNENA researchgate.net
Poly(3-nitratomethyl-3-methyloxetan) (polyNIMMO)Lowered glass transition temperature and viscosity researchgate.net
2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) Poly(3-nitratomethyl-3-methyloxetan) (polyNIMMO)Similar plasticizing effect as BuNENA researchgate.net
2,2-dinitropropyl trifluoropropanoate (DNPTFP) Glycidyl Azide Polymer (GAP)Good miscibility, notable adjustment of viscosity and Tg jlu.edu.cn

Environmental Fate and Transformation Pathways

Chemical Degradation Mechanisms

The chemical degradation of 2,2-Dimethyl-1,3-dinitropropane in the environment can occur through several abiotic processes. The reactivity of this compound is largely dictated by the presence of the two electron-withdrawing nitro groups. nih.gov

Photolysis: Photodegradation may play a role in the transformation of this compound, particularly in sunlit surface waters or on soil surfaces. Ultraviolet (UV) radiation can provide the energy needed to break chemical bonds. For other organic compounds, photolysis is a recognized degradation pathway. nih.govnih.gov However, specific studies on the photolytic degradation of this compound are lacking.

Oxidation and Reduction: Oxidation and reduction reactions are significant potential degradation pathways for this compound. nih.gov

Oxidation: The nitro groups can be oxidized to form other nitrogen-containing compounds. nih.gov

Reduction: The reduction of the nitro groups is a more commonly studied transformation for nitro compounds. Hydrogenation can lead to the formation of the corresponding amines. nih.gov This process can be facilitated by various reducing agents present in the environment.

The following table summarizes potential abiotic degradation pathways for this compound based on the reactivity of its functional groups.

Degradation PathwayPotential Reactants/ConditionsPotential Products
Hydrolysis Water, Acid/Base catalysisAlcohols, Nitrite (B80452)
Photolysis Sunlight (UV radiation)Various smaller organic molecules
Oxidation Strong oxidizing agentsNitroso or nitrate (B79036) compounds
Reduction Reducing agents (e.g., zero-valent iron)2,2-Dimethyl-1,3-propanediamine (B1293695)

Bioremediation Potential of Related Nitroalkanes

While direct studies on the bioremediation of this compound are limited, the bioremediation potential can be inferred from studies on other nitroalkanes. Microorganisms have evolved diverse enzymatic pathways to degrade and utilize nitro-substituted compounds. nih.govmontana.edu Both aerobic and anaerobic degradation pathways for aliphatic hydrocarbons are known to be carried out by various bacteria. nih.gov

Enzymatic Degradation: Several enzymes capable of degrading nitroalkanes have been identified. These enzymes could potentially act on this compound.

Nitroalkane Oxidase: This flavoprotein enzyme catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, with the release of nitrite and the formation of hydrogen peroxide. nih.gov This enzyme has been isolated from various fungi and bacteria. nih.gov

2-Nitropropane (B154153) Dioxygenase: This enzyme is unique in its ability to utilize both the neutral and anionic (nitronate) forms of nitroalkanes as substrates. nih.gov It catalyzes the oxidative denitrification of nitroalkanes to produce carbonyl compounds. nih.gov

The general mechanism for the enzymatic oxidation of a nitroalkane is depicted below: R-CH2-NO2 + O2 → R-CHO + HNO2

Microbial Degradation: Both bacteria and fungi have been shown to degrade nitroaromatic compounds, and similar processes may apply to aliphatic nitro compounds. nih.gov

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize oxygenases to initiate the degradation of aliphatic compounds. slideshare.net For nitro compounds, monooxygenase and dioxygenase enzymes can lead to the elimination of the nitro group. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can reduce the nitro groups to the corresponding amines. nih.gov Strains of Clostridium, for example, can catalyze such reductions and may even break down the molecule into smaller aliphatic acids. nih.gov

The following table summarizes the key enzymes and microbial processes involved in the degradation of related nitroalkanes, which may be relevant for the bioremediation of this compound.

Degradation ProcessKey Enzymes/MicroorganismsPotential Transformation Products
Aerobic Oxidation Nitroalkane Oxidase, 2-Nitropropane Dioxygenase, Monooxygenases, DioxygenasesAldehydes/Ketones, Nitrite
Anaerobic Reduction Nitroreductases (found in bacteria like Clostridium)Amines (e.g., 2,2-Dimethyl-1,3-propanediamine)

The potential for bioremediation of sites contaminated with this compound would depend on the presence of microorganisms with the appropriate enzymatic machinery and on environmental factors such as pH, temperature, and the availability of other nutrients. montana.edu

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

While traditional methods for synthesizing gem-dinitroalkanes exist, the development of more efficient, safer, and environmentally benign synthetic routes remains a key research objective. energetic-materials.org.cnbit.edu.cn The inherent steric hindrance of 2,2-dimethyl-1,3-dinitropropane poses a significant challenge, demanding innovative catalytic solutions. youtube.comyoutube.com

Future research could focus on the following areas:

Deep Eutectic Solvents (DES): Exploring the use of DES as both a solvent and catalyst offers a promising green chemistry approach. rsc.org A one-pot synthesis of 1,3-dinitropropanes has been demonstrated via a tandem Henry reaction/Michael addition using choline (B1196258) chloride/urea under microwave heating, achieving high yields under mild conditions. rsc.org Further optimization of DES systems specifically for sterically hindered substrates like this compound could lead to highly efficient processes.

Heterogeneous Catalysis: The development of robust, recyclable heterogeneous catalysts is a major avenue. Modified titanium-silicate molecular sieves have shown efficacy in the synthesis of the related compound 2,3-dimethyl-2,3-dinitrobutane. google.com Similar zeolite-based or metal-organic framework (MOF) catalysts could be designed to provide shape-selective catalytic pockets, overcoming the steric barriers associated with the neopentyl core. The chemical precipitation method for creating catalysts with high specific surface areas, such as niobium oxide modified nickel catalysts, could also be adapted for this purpose. youtube.com

Novel Nitrating Agents: Research into alternative nitrating agents beyond conventional mixed acids or N-oxides could improve safety and selectivity. energetic-materials.org.cnbit.edu.cn For instance, the use of inexpensive and readily available reagents like Fe(NO₃)₃·9H₂O, which has been successful in the radical nitration of diynes to form cyclic gem-dinitro compounds, could be explored for the synthesis of acyclic, hindered analogues. rsc.org

Organocatalysis: Asymmetric catalysis to produce chiral derivatives of related nitroalkanes is advancing. organic-chemistry.org While this compound is achiral, the development of powerful organocatalysts for nitroalkene reductions and other transformations highlights the potential for catalyst-controlled reactions involving dinitroalkanes, possibly enabling regioselective modifications. organic-chemistry.orgyoutube.com

Synthetic ApproachCatalyst/Solvent SystemKey AdvantagesRelevant Findings
Tandem Henry/Michael Reaction Deep Eutectic Solvent (ChCl/urea)One-pot synthesis, high yields, mild conditions, green solvent.Effective for a range of aromatic aldehydes to produce 1,3-dinitropropanes. rsc.org
Oxidative Nitration Various (e.g., NaNO₂, AgNO₃)Provides a general route to gem-dinitro compounds.Can be applied to secondary nitroalkanes. acs.orggoogle.com
Catalytic Oxidation/Ammoxidation Modified Titanium-Silicate Molecular SieveAvoids hazardous reagents like 2-nitropropane (B154153).Successful for the synthesis of 2,3-dimethyl-2,3-dinitrobutane. google.com
Radical Nitration Fe(NO₃)₃·9H₂OInexpensive nitrating agent, room temperature reaction.Convenient protocol for preparing cyclic gem-dinitro compounds. rsc.org

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The significant steric hindrance imposed by the gem-dimethyl groups on the C2 position is a dominant factor influencing its chemical behavior. youtube.comyoutube.com

Computational Modeling: Advanced computational chemistry, using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to model transition states and reaction pathways. This can elucidate the energetic barriers of different synthetic routes, explain the regioselectivity of its reactions, and validate experimental spectroscopic data.

Kinetic Studies: Detailed kinetic analysis of its formation and subsequent reactions can quantify the impact of steric hindrance. By comparing the reaction rates of this compound with less hindered analogues (e.g., 1,3-dinitropropane), the steric effect of the gem-dimethyl group can be precisely determined.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize transient intermediates in its reactions, such as the formation of nitronate anions in base-catalyzed processes like the Michael addition. This would provide direct evidence for proposed mechanistic pathways. For example, the mechanism for the electrochemical synthesis of 1,3-dinitro compounds is presumed to proceed through a base-catalyzed nitroaldol (Henry) reaction followed by dehydration to a nitroolefin and subsequent Michael addition. researchgate.net

Exploration of New Chemical Reactivity Profiles

The reactivity of this compound is largely dictated by the two electron-withdrawing nitro groups and the steric bulk. While its participation in reactions like reduction and Michael additions is known, there is considerable scope for discovering new reactivity patterns. researchgate.net

Controlled Reduction: The reduction of the two nitro groups to amines yields 2,2-dimethyl-1,3-propanediamine (B1293695), a valuable synthetic intermediate. nih.govsigmaaldrich.com Future research could focus on developing methods for the selective mono-reduction of one nitro group, leading to 2,2-dimethyl-3-nitro-1-propanamine. This would open up pathways to unsymmetrically functionalized derivatives.

Nucleophilic Reactivity: The protons on the carbons bearing the nitro groups are activated, allowing the compound to act as a bidentate nucleophile under basic conditions. researchgate.net Its use in domino reactions, such as the tandem Michael/nitroaldol (Henry) reaction to create polyfunctionalized cyclic systems, is an area of active research. researchgate.net Exploring its reactions with a wider range of electrophiles could lead to the synthesis of novel and complex molecular architectures.

Conversion to Other Functional Groups: Beyond reduction, the transformation of the nitro groups into other functionalities remains a relatively unexplored area. Reactions that convert nitro groups into carbonyls (Nef reaction), oximes, or other nitrogen-containing groups could vastly expand the synthetic utility of this compound. The steric hindrance might necessitate the development of novel reagents or catalysts to achieve these transformations efficiently. mdpi.com

Reaction TypeReagents/ConditionsProduct TypePotential for Exploration
Reduction Hydrogenation (e.g., H₂, catalyst)Diamines (2,2-dimethyl-1,3-propanediamine)Selective mono-reduction to nitroamines.
Michael Addition Base, α,β-unsaturated compoundsMono- and Di-adductsUse as a bidentate nucleophile in complex domino reactions. researchgate.net
Oxidation Oxidizing agents (e.g., KMnO₄)Nitroso or nitrate (B79036) compoundsControlled oxidation and reactivity of resulting products.
Substitution NucleophilesSubstituted propanesOvercoming steric hindrance to achieve substitution at the nitro-bearing carbons.

Expanding Applications in Specialized Materials and Synthetic Targets

The unique structural features of this compound and its derivatives suggest potential applications in materials science and as a key building block in organic synthesis.

Energetic Materials: The dinitro functionality makes it a candidate for energetic material research. Polyurethanes derived from its reduction product exhibit good thermal stability and low sensitivity, making them potential binders for propellants. Related compounds like 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) are being investigated as energetic plasticizers. researchgate.netmdpi.com Further derivatization could lead to new melt-cast explosives or insensitive munitions.

High-Performance Polymers: The diamine derivative, 2,2-dimethyl-1,3-propanediamine, is a valuable monomer for synthesizing high-performance polymers. sigmaaldrich.com The gem-dimethyl group can impart unique properties to polyamides and polyurethanes, such as increased thermal stability, reduced crystallinity, and improved solubility.

Ligand Development and Catalysis: As a bidentate ligand, 2,2-dimethyl-1,3-propanediamine can form stable complexes with various metals. sigmaaldrich.com These metal complexes could find applications as catalysts in organic synthesis. The steric bulk provided by the neopentyl backbone could be used to create specific catalytic environments for stereoselective or regioselective transformations.

Biomedical Applications: The diamine derivative could be used to create biocompatible materials such as hydrogels for drug delivery or tissue engineering. sigmaaldrich.com Its structure could also be incorporated into larger molecules designed as chelating agents for heavy metals. sigmaaldrich.com The Schiff base formed from the diamine has also been studied. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The field of energetic materials, to which this compound belongs, is increasingly benefiting from data-driven approaches. nih.govosti.gov Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of new compounds and materials. arxiv.org

Property Prediction: ML models, trained on datasets of known energetic molecules, can predict key properties such as density, heat of formation, detonation velocity, and sensitivity for novel or untested compounds like derivatives of this compound. researchgate.net This allows for rapid in-silico screening of large virtual libraries of candidate molecules, focusing experimental efforts on the most promising targets. nih.gov

Inverse Design: Beyond property prediction, AI can be used for inverse design. In this paradigm, the desired properties are specified, and ML algorithms generate molecular structures that are predicted to exhibit those properties. osti.gov This could be used to design novel derivatives of this compound with optimized energetic performance and safety profiles.

Reaction and Synthesis Prediction: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. For a molecule like this compound, ML could help identify the most effective catalysts and reaction conditions, predict potential side products, and propose novel, efficient synthetic pathways that might not be obvious to a human chemist. organic-chemistry.org

Mechanism Elucidation: ML can assist in mechanistic studies by analyzing large datasets from computational chemistry simulations or experimental results to identify patterns and correlations that are indicative of specific reaction mechanisms. mdpi.com This can help researchers build more accurate models of how these sterically hindered compounds react.

The application of these data science techniques, however, relies on the availability of high-quality data. osti.govarxiv.org A concerted effort to generate and curate experimental and computational data for nitroalkanes and energetic materials will be essential to fully realize the potential of AI in this field. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethyl-1,3-dinitropropane, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via Michael-type reactions using nitroalkanes and activated alkenes. For example, reactions with methyl acrylate or acrylonitrile in ethanol or tetrahydrofuran (THF) at 40–45°C in the presence of catalytic bases (e.g., triethylamine) yield monoadducts like methyl 4,6-dinitro-5,5-dimethylhexanoate. Purity is confirmed via elemental analysis and spectroscopic methods (e.g., IR and NMR spectroscopy). Infrared spectra identify nitro group stretching (~1540–1350 cm⁻¹), while NMR confirms structural assignments (e.g., methyl group splitting patterns) .

Q. How is this compound characterized structurally and thermally?

  • Methodological Answer : Structural characterization employs vibrational spectroscopy (IR) to detect nitro group vibrations and NMR to resolve methyl and backbone proton environments. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) , which determine decomposition onset temperatures and mass loss profiles. For energetic derivatives, bomb calorimetry measures enthalpy of combustion .

Advanced Research Questions

Q. What governs the regioselectivity of Michael additions involving this compound?

  • Methodological Answer : Regioselectivity depends on steric hindrance from the geminal dimethyl groups and electronic effects of the nitro substituents. Monoadducts dominate when excess acceptors (e.g., acrylonitrile) are used, as steric bulk prevents further addition. Solvent polarity and base strength (e.g., ethanol vs. THF) modulate reaction rates and product distribution. Computational methods (e.g., MP2 calculations) can model transition states to predict regioselectivity .

Q. How do steric and electronic effects influence the compound’s reactivity in energetic material formulations?

  • Methodological Answer : The geminal dimethyl groups enhance thermal stability by reducing molecular mobility, while nitro groups contribute to oxygen balance and energy density. In polyurethanes derived from this compound diol (DNPD), the rigid backbone improves mechanical properties, and sensitivity tests (e.g., BAM drop hammer for impact sensitivity) confirm safety margins (>360 N friction resistance, 40 J impact sensitivity). Energetic performance is modeled using EXPLO5 V6.02 to predict detonation velocity and pressure .

Q. What analytical strategies resolve contradictions in spectroscopic data for nitroalkane derivatives?

  • Methodological Answer : Conflicting spectral assignments (e.g., nitro group vs. carbonyl overlaps in IR) are resolved via depolarization Raman spectroscopy to distinguish symmetric/asymmetric vibrations. For NMR ambiguities, isotopic labeling (e.g., ¹⁵N) or 2D techniques (COSY, HSQC) clarify coupling networks. Computational chemistry (DFT or MP2) validates experimental spectra by simulating vibrational modes and chemical shifts .

Key Research Findings

  • Synthetic Flexibility : The compound’s steric bulk limits adduct formation to mono- or diadducts, enabling controlled synthesis of nitro-functionalized polymers .
  • Energetic Material Suitability : DNPD-derived polyurethanes exhibit balanced thermal stability (TGA: 170–210°C) and low sensitivity, making them viable binders for propellants .
  • Spectroscopic Challenges : Depolarization Raman and computational modeling are critical for resolving overlapping nitro group signals in vibrational spectra .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1,3-dinitropropane
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1,3-dinitropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.